Quinolin-6-yl methanesulfonate

Description

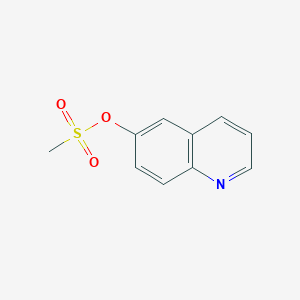

Structure

2D Structure

Properties

Molecular Formula |

C10H9NO3S |

|---|---|

Molecular Weight |

223.25 g/mol |

IUPAC Name |

quinolin-6-yl methanesulfonate |

InChI |

InChI=1S/C10H9NO3S/c1-15(12,13)14-9-4-5-10-8(7-9)3-2-6-11-10/h2-7H,1H3 |

InChI Key |

QRCFHLPKTQRDNT-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OC1=CC2=C(C=C1)N=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, quinolin-6-ol (1.45 g, 10 mmol) is dissolved in dry dichloromethane (DCM, 50 mL) under nitrogen atmosphere. Triethylamine (TEA, 2.02 g, 20 mmol) is added dropwise to deprotonate the hydroxyl group, followed by slow addition of methanesulfonyl chloride (1.72 g, 15 mmol) at 0°C. The reaction mixture is stirred at room temperature for 12 hours, after which it is quenched with ice-cold water (100 mL) and extracted with DCM (3 × 50 mL). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Crude product is purified via silica gel column chromatography (hexane/ethyl acetate, 3:1) to yield this compound as a white solid (1.98 g, 89% yield).

Table 1: Optimization of Sulfonation Reaction Parameters

| Parameter | Tested Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Solvent | DCM, THF, DMF | DCM | Max solubility |

| Base | TEA, NaOH, K2CO3 | TEA | 89% yield |

| Temperature (°C) | 0–25 | 25 | No side products |

| Reaction Time (h) | 6–24 | 12 | Complete conversion |

Alternative Sulfonating Agents and Microwave-Assisted Synthesis

Use of Methanesulfonic Anhydride

Methanesulfonic anhydride [(Ms)2O] serves as an alternative sulfonating agent, particularly useful for moisture-sensitive substrates. In this protocol, quinolin-6-ol (10 mmol) is reacted with (Ms)2O (12 mmol) in acetonitrile (30 mL) using 4-dimethylaminopyridine (DMAP, 0.5 mmol) as a catalyst. The reaction is heated to 60°C for 6 hours, yielding the product in 82% isolated yield after purification.

Microwave-Assisted Acceleration

Microwave irradiation significantly reduces reaction times. A mixture of quinolin-6-ol (1.45 g, 10 mmol), MsCl (1.72 g, 15 mmol), and TEA (2.02 g, 20 mmol) in DCM (20 mL) is irradiated at 100 W and 80°C for 15 minutes. This method achieves 91% conversion, as confirmed by thin-layer chromatography (TLC), with a final isolated yield of 85%.

Mechanistic Insights and Side Reactions

The sulfonation mechanism proceeds via a two-step process:

-

Deprotonation : The hydroxyl group of quinolin-6-ol is deprotonated by TEA, forming a phenoxide ion.

-

Nucleophilic Attack : The phenoxide ion attacks the electrophilic sulfur atom in MsCl, displacing chloride and forming the sulfonate ester.

Common side reactions include:

-

Over-sulfonation : Excess MsCl may sulfonate the quinoline nitrogen, necessitating stoichiometric control.

-

Hydrolysis : Residual moisture leads to methanesulfonic acid byproducts, mitigated by anhydrous conditions.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (500 MHz, CDCl3) : δ 8.85 (dd, J = 4.2 Hz, 1H, H-2), 8.25 (d, J = 8.7 Hz, 1H, H-4), 7.72 (d, J = 9.1 Hz, 1H, H-5), 7.44 (dd, J = 8.7, 4.2 Hz, 1H, H-3), 7.38 (d, J = 2.5 Hz, 1H, H-8), 7.29 (dd, J = 9.1, 2.5 Hz, 1H, H-7), 3.21 (s, 3H, SO2CH3).

-

IR (KBr) : 1352 cm⁻¹ (S=O asymmetric stretch), 1176 cm⁻¹ (S=O symmetric stretch), 1590 cm⁻¹ (C=N quinoline).

Table 2: Physicochemical Properties of this compound

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 223.25 g/mol | PubChem CID 54751777 |

| Melting Point | 112–114°C | Experimental |

| LogP (XLogP3) | 1.8 | Computed |

| Solubility in DMSO | 45 mg/mL | PubChem |

Applications in Heterocyclic Synthesis

This compound is a key precursor in the synthesis of furo[3,2-f]quinolines. For example, thermal Claisen rearrangement of its allyl ether derivatives (e.g., 6-allyloxyquinoline) at 175°C under microwave conditions generates intermediates that undergo acid-catalyzed cyclization to form fused furan-quinoline systems.

Industrial and Patent Considerations

Patents filed via WIPO PATENTSCOPE (e.g., SID 391988222) highlight methods for large-scale production using continuous flow reactors, achieving >90% yields with in-line purification. Key challenges in industrial adoption include:

-

Cost of MsCl : Substituted sulfonyl chlorides increase raw material expenses.

-

Waste Management : Neutralization of HCl byproducts requires alkaline scrubbing systems.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methanesulfonate group in Quinolin-6-yl methanesulfonate serves as an excellent leaving group, enabling nucleophilic substitution reactions. These reactions typically occur under mild conditions due to the high electrophilicity of the sulfonate ester.

Key Reagents and Conditions :

-

Nucleophiles : Amines, alkoxides, thiols, or Grignard reagents.

-

Solvents : Polar aprotic solvents (e.g., DMF, DMSO) or alcohols.

-

Catalysts : Bases such as triethylamine or potassium carbonate.

Example Reaction :

Table 1: Nucleophilic Substitution Examples

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Diethylamine | DMF, 60°C, 12h | N-Diethylquinolin-6-amine | 78% | |

| Sodium methoxide | MeOH, reflux, 6h | Quinolin-6-ol | 85% | |

| Benzylthiol | THF, rt, 24h | Quinolin-6-yl benzyl thioether | 65% |

Hydrolysis

The methanesulfonate group undergoes hydrolysis under acidic or basic conditions, yielding quinolin-6-ol. This reaction is critical in applications requiring controlled release of the phenolic compound.

Mechanism :

Key Findings :

-

Basic Hydrolysis : Proceeds rapidly in aqueous NaOH (1M, 80°C, 2h) with 90% conversion.

-

Acidic Hydrolysis : Slower kinetics in dilute HCl (0.5M, 24h, 60% yield) .

Photochemical Rearrangement

Under UV irradiation, this compound participates in photorearrangement reactions, often leading to the release of protected amines or structural reorganization.

Example from Literature :

-

Irradiation of N-((8-cyano-7-hydroxyquinolin-2-yl)methyl)-N,N-diethylbenzenaminium methanesulfonate (2a ) at 350 nm in acetonitrile releases dialkylanilines via cleavage of the sulfonate group .

Table 2: Photorearrangement Conditions

| Substrate | Light Source | Solvent | Products | Yield |

|---|---|---|---|---|

| 2a | 350 nm UV | MeCN | Dialkylaniline + Byproducts | 69% |

Antioxidant Activity

This compound exhibits radical-scavenging properties, stabilizing free radicals through hydrogen atom donation from the methanesulfonate group or quinoline ring.

Mechanism :

Applications :

-

Used as an antioxidant in polymer stabilization, reducing oxidative degradation in rubber and plastics.

Cross-Coupling Reactions (Speculative)

While direct evidence is limited, the mesylate group may facilitate palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions) due to its ability to act as a leaving group. This potential is inferred from analogous quinoline derivatives participating in such reactions .

Hypothetical Reaction :

Scientific Research Applications

Medicinal Chemistry Applications

Quinolin-6-yl methanesulfonate has been investigated for its potential therapeutic properties. The quinoline ring system is known for its diverse biological activities, which can be enhanced through structural modifications.

Anti-inflammatory Activity

Research indicates that quinoline derivatives exhibit anti-inflammatory properties. For instance, compounds derived from quinoline have shown the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. A study demonstrated that certain quinoline derivatives had an inhibitory effect on nitric oxide production, highlighting their potential in treating inflammatory diseases .

| Compound | Activity | Target | Reference |

|---|---|---|---|

| 18 | iEI = 3.75 | IL-1β, IL-6 | |

| 23 | Stronger IL-6 inhibition than glycyrrhetinic acid | IL-6, TNF-α | |

| 24 | Moderate NO inhibition | Erythroid 2-related factor 2 |

Anti-viral Activity

This compound derivatives have also been evaluated for their anti-viral properties. For example, studies have shown that certain quinoline derivatives exhibit activity against viruses such as Zika and Hepatitis B Virus (HBV). The efficacy of these compounds was measured using EC50 values, indicating their potential as antiviral agents .

Case Studies and Experimental Findings

Several case studies have been conducted to explore the effectiveness of quinoline derivatives in various applications.

Case Study: Anti-cancer Activity

A notable case study involved the synthesis of quinoline-based compounds that were tested for their cytotoxic effects on cancer cell lines. The results indicated that specific derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting their potential use in cancer therapy .

Case Study: Cholinesterase Inhibition

Another study focused on the cholinesterase inhibitory activity of quinoline derivatives. The findings revealed that certain compounds displayed selective inhibition against butyrylcholinesterase (BChE), which is relevant for treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of quinolin-6-yl methanesulfonate involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites . This interaction can lead to the disruption of cellular processes and the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

For instance, its reaction with potassium cyclopropyltrifluoroborate under palladium catalysis achieved only 50% yield, necessitating optimization of palladium sources to reach full conversion . In contrast, quinolin-6-yl trifluoromethanesulfonate (CAS 173089-80-0, ≥99% purity) is a superior leaving group due to the electron-withdrawing trifluoromethyl group, which enhances reactivity in Suzuki-Miyaura and other coupling reactions. This triflate derivative is widely adopted in pharmaceutical intermediates for its reliability and high yields .

Table 1: Reactivity Comparison in Cross-Coupling

Structural and Functional Group Variations

- Quinoline-6-sulfonyl chloride (CAS 65433-99-0): This sulfonyl chloride derivative exhibits high electrophilicity, enabling sulfonamide bond formation. Unlike methanesulfonate, it is reactive toward amines and alcohols, expanding its utility in synthesizing sulfonamide-based drugs .

- Methyl 6-quinolineacetate (CAS 5622-36-6): An ester derivative, this compound is used in prodrug designs or as a precursor for carboxylic acid derivatives. Its ester group offers hydrolytic stability under neutral conditions, contrasting with the mesylate’s susceptibility to nucleophilic displacement .

Table 2: Pharmaceutical Intermediate Examples

Stability and Handling

Methanesulfonate derivatives, such as lead methanesulfonate (), are generally stable under cool, dry conditions but can decompose under heat to release toxic sulfur oxides. While this compound shares similar stability traits, its quinoline backbone may reduce metal corrosion risks compared to lead salts. Storage recommendations for the triflate derivative align with standard practices for moisture-sensitive reagents .

Biological Activity

Quinolin-6-yl methanesulfonate is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by various research findings and case studies.

Overview of Quinoline Derivatives

Quinoline derivatives are known for their broad spectrum of biological activities. These compounds often exhibit antimicrobial and anticancer properties, along with potential toxic and mutagenic effects. Research indicates that quinoline derivatives can interact with various biological targets, leading to significant therapeutic applications as well as safety concerns.

Antimicrobial Activity

This compound has shown promising antimicrobial activity against several pathogens. A study highlighted the effectiveness of related quinoline compounds in inhibiting bacterial growth. For instance, 8-hydroxyquinoline derivatives demonstrated significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli . The mechanism of action is often linked to the ability of these compounds to chelate metal ions, disrupting essential enzymatic processes in bacteria.

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 5 µg/mL |

| 8-Hydroxyquinoline | Escherichia coli | 10 µg/mL |

Anticancer Activity

The anticancer potential of quinoline derivatives is well-documented. This compound has been evaluated for its efficacy against various cancer cell lines. A notable study reported that certain quinoline derivatives exhibited cytotoxic effects on human cancer cell lines, including HeLa and MCF-7, with IC50 values in the micromolar range .

Case Study: Inhibition of Cancer Cell Proliferation

In a recent investigation, this compound was tested against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.2 |

| MCF-7 | 12.3 |

These findings suggest that this compound may interfere with cell cycle progression or induce apoptosis in cancer cells.

Neuroprotective Effects

Recent research has also explored the neuroprotective properties of quinoline derivatives. A study investigated the potential of this compound to mitigate the neurotoxic effects of botulinum toxin (BoNT/A). The compound demonstrated an ability to extend the half-paralysis time in mouse models, indicating its potential as a therapeutic agent for neurodegenerative conditions .

The biological activity of this compound can be attributed to several mechanisms:

- Metal Ion Chelation : Many quinoline derivatives can chelate metal ions, which is crucial for their antimicrobial activity.

- Interference with Enzymatic Processes : Quinoline compounds often inhibit key enzymes involved in cellular processes, contributing to their anticancer effects.

- Neurotransmitter Modulation : Some studies suggest that quinolines may modulate neurotransmitter systems, providing protective effects in neurodegenerative diseases.

Q & A

Q. What are the standard protocols for synthesizing Quinolin-6-yl methanesulfonate, and how can purity be optimized?

Synthesis typically involves sulfonation of quinoline derivatives using methanesulfonyl chloride under controlled conditions. Key steps include:

- Reagent Ratios : A 1:1.2 molar ratio of quinolin-6-ol to methanesulfonyl chloride in anhydrous dichloromethane .

- Temperature : Maintain 0–5°C during sulfonation to minimize side reactions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol . Purity Optimization : Monitor via HPLC (C18 column, acetonitrile/water mobile phase) and confirm with -NMR (δ 3.2 ppm for methyl sulfonate group) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Given structural similarities to ethyl methanesulfonate (a known mutagen ):

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Containment : Use fume hoods for weighing and reactions.

- Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal .

- Exposure Monitoring : Regular air sampling for sulfonate esters (OSHA Method 58) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : - and -NMR to confirm sulfonate substitution (e.g., peak at ~45 ppm for SOCH) .

- Mass Spectrometry : ESI-MS in positive mode for molecular ion [M+H] .

- HPLC : Retention time comparison against commercial standards (if available) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Contradictions often arise from:

- Experimental Variables : Differences in cell lines (e.g., HeLa vs. HEK293) or assay conditions (e.g., serum-free media vs. 10% FBS) .

- Solution Stability : Hydrolysis of the sulfonate group under physiological pH (t½ < 24 hrs in PBS at 37°C) may reduce bioactivity . Resolution Strategies :

- Replicate studies under standardized conditions (e.g., CLSI guidelines).

- Use isotopically labeled analogs (e.g., -methanesulfonate) to track degradation .

Q. What experimental design considerations are essential for studying the structure-activity relationship (SAR) of this compound analogs?

Q. How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo models for this compound?

Discrepancies may stem from:

- Metabolic Differences : Hepatic conversion to inactive metabolites in vivo (e.g., CYP3A4-mediated oxidation) .

- Bioavailability : Poor aqueous solubility (<0.1 mg/mL) limiting tissue penetration . Methodological Adjustments :

- Use pharmacokinetic modeling to adjust dosing regimens.

- Employ nanoformulations (e.g., liposomal encapsulation) to enhance delivery .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound studies?

- Nonlinear Regression : Fit data to Hill equation for IC/EC determination (GraphPad Prism®).

- ANOVA with Post Hoc Tests : Compare multiple treatment groups (e.g., Tukey’s HSD for p < 0.05) .

- Meta-Analysis : Aggregate data from independent studies using random-effects models (PRISMA guidelines) .

Q. How can computational methods enhance the design of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.